what are the physicochemical properties of isocytosine
what are the physicochemical properties of isocytosine
An In-depth Technical Guide to the Physicochemical Properties of Isocytosine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical Bases
Isocytosine (IUPAC name: 2-amino-1H-pyrimidin-6-one) is a pyrimidine base and a structural isomer of cytosine, one of the five canonical nucleobases in nucleic acids.[1][2] Unlike cytosine, where the amino group is at position 4 and the carbonyl group at position 2, isocytosine features an interchange of these functional groups.[1] This seemingly subtle structural alteration imparts a unique set of physicochemical properties that make it a molecule of significant interest. It serves as a vital tool in the exploration of unnatural nucleic acid analogues, studies of metal complex binding, hydrogen bonding, and the fundamental effects of tautomerism and proton transfer in nucleobases.[2][3] Notably, isocytosine is a key component of Hachimoji DNA and RNA, an expanded eight-letter genetic system, where it pairs with isoguanine, demonstrating its capacity to extend the information density of nucleic acids.[2][4] This guide provides a comprehensive overview of the core physicochemical properties of isocytosine, offering field-proven insights and methodologies for its characterization.
Molecular and Structural Properties
The foundational characteristics of a molecule dictate its behavior in any chemical or biological system. For isocytosine, its molecular formula is C₄H₅N₃O, with a corresponding molecular weight of approximately 111.10 g/mol .[1][5]
Tautomerism: A Duality in Form
A critical feature of isocytosine is its existence in different tautomeric forms, primarily the amino-oxo (lactam) and amino-hydroxy (lactim) forms.[6][7][8] The equilibrium between these tautomers is highly dependent on the surrounding environment (gas phase, solution, or solid state).[9][10] While the amino and lactam tautomers are generally more stable under physiological conditions, the ability to exist in multiple forms is central to isocytosine's unique hydrogen-bonding capabilities.[7] Theoretical and experimental studies have extensively investigated the photostability and relaxation mechanisms of these tautomers. For instance, upon UV irradiation in acetonitrile, the amino-oxo tautomer of isocytosine has been shown to convert to the amino-hydroxy form, a behavior not observed in its canonical counterpart, cytosine.[11]
Crystal Structure: An Ordered Assembly
X-ray crystallography has revealed that isocytosine crystallizes in the monoclinic space group P2₁/n.[12] A remarkable finding from the crystal structure analysis is that the solid state consists of two distinct tautomers coexisting in a 1:1 ratio.[12][13] These two tautomers form hydrogen-bonded pairs with each other in a manner analogous to the Watson-Crick pairing between guanine and cytosine in DNA.[12] The base pairs are further linked by hydrogen bonds to form nearly planar tetramers.[12] This intricate hydrogen-bonding network is fundamental to the stability of the crystal lattice and informs our understanding of how isocytosine can be incorporated into larger supramolecular structures.
Core Physicochemical Data
For ease of reference and comparison, the key physicochemical properties of isocytosine are summarized below. It is important to note that some values, such as boiling point and pKa, are predicted based on computational models, as experimental determination can be challenging due to the compound's high melting point and decomposition temperature.
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃O | [1][4][5] |
| Molecular Weight | 111.10 g/mol | [1][4][5] |
| CAS Number | 108-53-2 | [1][5][14] |
| Melting Point | 275-280 °C | [1][4][14] |
| Boiling Point | 393.6 ± 34.0 °C (Predicted) | [4] |
| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 9.59 ± 0.40 (Predicted) | [3] |
| LogP | -1.01 (Predicted) | [4] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development and biochemical assays. Isocytosine is classified as being soluble in hot water, dimethylformamide (DMSO), and dimethyl sulfoxide (DMF).[3] It is particularly soluble in acetic acid, reaching 50 mg/ml with heating.[1] In DMSO, its solubility is approximately 31.82 mg/mL, a process that can be aided by ultrasonication and warming.[15] The presence of multiple hydrogen bond donors (amino group, ring nitrogens) and acceptors (carbonyl oxygen, ring nitrogens) facilitates its interaction with polar protic and aprotic solvents.
Solvent System Examples for Stock Solutions: [15]
-
System 1 (Aqueous-based): A stock solution of ≥ 2.5 mg/mL can be prepared in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
System 2 (Oil-based): A stock solution of ≥ 2.5 mg/mL can be prepared in a vehicle of 10% DMSO and 90% corn oil.
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of a molecule's structure and electronic environment.
UV-Vis Spectroscopy
The ultraviolet absorption of isocytosine is highly sensitive to pH, which reflects the different protonation states of the molecule. This pH-dependent shift is a key characteristic used to study its acid-base properties.
-
In 0.1 N NaOH (basic): λmax at 225 nm and 273 nm.[1]
-
In 0.1 N HCl (acidic): λmax at 215 nm and 257 nm.[1]
The shift in the maximum absorption wavelength (λmax) upon changing pH is directly correlated with the protonation or deprotonation of the pyrimidine ring, which alters its electronic structure and, consequently, its interaction with UV light.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups and confirming the tautomeric form present.[16][17] Spectra obtained from KBr wafers or via Attenuated Total Reflectance (ATR) show characteristic absorption bands corresponding to:
-
N-H stretching from the amino group and ring nitrogens.
-
C=O stretching from the carbonyl group, indicative of the keto (lactam) form.
-
O-H stretching (if the enol form is present).
-
C=N and C=C stretching from the pyrimidine ring.
Comparing the solid-state IR spectrum with that in solution can provide evidence for tautomeric shifts, such as the enolization that may occur upon dissolution.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment.
-
Solution NMR: In solution, the tautomers of isocytosine are typically in a state of rapid equilibrium.[13] This results in NMR spectra that show time-averaged signals, making it difficult to characterize individual tautomeric species. However, low-temperature NMR experiments can slow this exchange, allowing for the resolution of signals from different tautomers and their hydrogen-bonded dimers.[6]
-
Solid-State NMR: This technique is exceptionally powerful for studying isocytosine, as it can resolve the distinct signals from the two different tautomers present in the crystal lattice.[6][13] For example, ¹H NMR spectra of solid isocytosine clearly distinguish between hydrogen atoms involved in intermolecular hydrogen bonding and those that are not, with chemical shift differences of up to 3 ppm.[13]
Methodologies for Physicochemical Analysis
To ensure scientific rigor, the determination of key properties like solubility and pKa must follow validated protocols.
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is the gold standard for determining intrinsic solubility. It ensures that a true equilibrium is reached between the solid compound and the solvent, providing a reliable measure of saturation concentration.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid isocytosine to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial. The excess solid ensures that saturation will be reached.
-
Equilibration: Place the vial in a shaker or rotator bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is established.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the sample at a low speed.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. It is critical not to disturb the solid phase at the bottom.
-
Filtration: Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.
-
Quantification: Dilute the filtered sample with an appropriate solvent and quantify the concentration of isocytosine using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry, by comparing the signal to a standard curve of known concentrations.
Protocol 2: pKa Determination by Potentiometric Titration
Causality: Potentiometric titration directly measures the change in pH of a solution as a titrant is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated forms of the analyte are equal. This provides a direct, empirical measurement of the compound's acid-base equilibrium constant.[18]
Step-by-Step Methodology:
-
System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa of isocytosine.[18]
-
Sample Preparation: Prepare a solution of isocytosine of known concentration (e.g., 1-5 mM) in water or a suitable co-solvent. Maintain a constant ionic strength by adding an inert salt like KCl (e.g., 0.15 M).[18] Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved CO₂.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature and immerse the calibrated pH electrode and a magnetic stir bar.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the starting pH and the nature of the analyte. Add the titrant in small, precise increments.
-
Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the pH value and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the midpoint of the buffer region (the flattest portion of the curve) or by calculating the first derivative of the curve (dpH/dV), where the peak corresponds to the equivalence point. The pKa is the pH at the half-equivalence point.
Conclusion
Isocytosine presents a fascinating case study in molecular properties, distinguished by its tautomeric complexity, intricate crystal packing, and pH-sensitive spectroscopic behavior. Its physicochemical profile—from its solubility in polar organic solvents to its unique hydrogen-bonding capacity—underpins its utility as a research tool. For scientists in drug discovery and synthetic biology, a thorough understanding of these properties is not merely academic; it is essential for designing novel therapeutics, developing expanded genetic systems, and probing the fundamental forces that govern molecular recognition. The methodologies outlined herein provide a robust framework for the continued characterization and application of this important cytosine isomer.
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Stimson, M. M., & O'Donnell, M. J. (1952). The Infrared and Ultraviolet Absorption Spectra of Cytosine and Isocytosine in the Solid State. Journal of the American Chemical Society, 74(7), 1805-1808. [Link]
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